Carbazomycin B

概要

説明

カルバゾマイシン B は、ストレプトバクテリア属エヒメンシス菌 H1051-MY10 株の培養菌糸体から単離された生物活性化合物です 。カルバゾマイシン B は、多様な生物活性を示すことが知られているカルバゾールファミリーに属します。 カルバゾマイシン B は、抗菌性、抗真菌性、および抗酵母性を示し、科学研究の様々な分野で注目される化合物です .

2. 製法

合成経路と反応条件: カルバゾマイシン B の全合成には、一連の複雑な反応が含まれます。 注目すべき方法の1つには、(シリルオキシビニル)インドールをジエンとするイッテルビウム触媒によるディールス・アルダー反応の使用があります 。この反応により、カルバゾマイシン B の高置換ベンゼン環が構築されます。 その後、中間体ヒドロカルバゾロンは、N-ブロモスクシンイミドを用いて官能基化され、芳香族化されます .

工業的生産方法: カルバゾマイシン B の工業的生産は、通常、ストレプトバクテリア属エヒメンシス菌を制御された条件下で発酵させることで行われます。 発酵液は、その後、カルバゾマイシン B を単離および精製するために処理されます .

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of Carbazomycin B involves a series of complex reactions. One notable method includes the use of a ytterbium-catalyzed Diels–Alder reaction with (silyloxyvinyl)indole as a diene . This reaction constructs the densely substituted benzene ring of this compound. The intermediate hydrocarbazolone is then functionalized and aromatized using N-bromosuccinimide .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptoverticillium ehimense under controlled conditions. The fermentation broth is then processed to isolate and purify this compound .

化学反応の分析

反応の種類: カルバゾマイシン B は、酸化、還元、および置換など、様々な化学反応を起こします。

一般的な試薬と条件:

酸化: カルバゾマイシン B は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化することができます。

還元: 還元反応は、パラジウム触媒存在下で水素ガスを用いて行うことができます。

置換: 置換反応は、臭素や塩素などのハロゲン化剤を含むことが多いです。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によりキノン誘導体が得られるのに対し、還元によりヒドロ誘導体が得られます .

4. 科学研究への応用

カルバゾマイシン B は、科学研究において幅広い用途があります。

化学: カルバゾール誘導体とその反応性を研究するためのモデル化合物として使用されます。

生物学: カルバゾマイシン B は、キサントモナス・オリザエ pv. を含む様々な病原菌に対して抗菌活性を示します。

医学: カルバゾマイシン B は、炎症プロセスに関与する酵素である5-リポキシゲナーゼに対する阻害活性を示し、抗マラリア特性を有する可能性があります.

科学的研究の応用

Antibacterial Activity

Mechanism of Action

Carbazomycin B exhibits significant antibacterial activity against Xanthomonas oryzae pv. oryzae, the causative agent of bacterial leaf blight in rice. The compound disrupts bacterial cell membrane formation, leading to structural deformation and impaired metabolism. Specifically, it reduces the activity of malate dehydrogenase and suppresses protein expression in the bacteria, resulting in a minimum inhibitory concentration (MIC) of 8 μg/mL .

Case Studies

- Greenhouse Trials : In controlled greenhouse conditions, foliar applications of this compound significantly reduced symptoms of bacterial leaf blight in rice plants inoculated with Xoo. The treatment not only inhibited bacterial growth but also altered the cell surface hydrophobicity of Xoo, indicating potential for use as a biocontrol agent in agriculture .

Antifungal Properties

This compound has also demonstrated antifungal activity against various phytopathogenic fungi. Its ability to inhibit fungal growth makes it a candidate for agricultural applications aimed at controlling fungal diseases in crops.

Biochemical Applications

Inhibition of Enzymes

The compound has been shown to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. This suggests potential therapeutic applications for this compound in treating inflammatory diseases, as its inhibition could reduce the production of leukotrienes, which are mediators of inflammation .

Research Applications

This compound serves as a valuable model compound in chemical research for studying carbazole derivatives and their reactivity. Its unique structural features make it an interesting subject for synthetic organic chemistry, particularly in the synthesis of complex natural products .

Industrial Applications

The exploration of this compound as a biocontrol agent highlights its potential utility in sustainable agriculture practices. Its effectiveness against plant pathogens positions it as an alternative to synthetic pesticides, aligning with increasing demands for environmentally friendly agricultural solutions .

Summary Table: Applications of this compound

作用機序

カルバゾマイシン B は、病原体の細胞膜形成を阻害することで効果を発揮します。 カルバゾマイシン B は、キサントモナジンと細胞外多糖の生成を減少させ、細胞表面の疎水性を変化させます 。 さらに、カルバゾマイシン B は、リンゴ酸脱水素酵素などの酵素の活性を低下させ、タンパク質の発現を抑制することで、病原体の代謝に悪影響を与えます .

6. 類似化合物の比較

カルバゾマイシン B は、カルバゾマイシン A、C、D、E、F、G、H を含む複雑な化合物群の一部です 。これらの化合物は、カルバゾール核を共有していますが、側鎖と生物活性が異なります。 例えば、カルバゾマイシン A も抗菌活性を示しますが、カルバゾマイシン B と比較して活性のスペクトルが異なります 。 カルバゾマイシン B の独特の構造、特にその側鎖は、その特異的な生物活性の原因となり、他のカルバゾール誘導体と区別されています .

類似化合物との比較

Carbazomycin B is part of a complex of compounds that includes Carbazomycin A, C, D, E, F, G, and H . These compounds share a carbazole nucleus but differ in their side chains and biological activities. For instance, Carbazomycin A also exhibits antibacterial activity but has a different spectrum of activity compared to this compound . The unique structure of this compound, particularly its side chains, contributes to its specific biological activities and makes it distinct from other carbazole derivatives .

生物活性

Carbazomycin B is a naturally occurring antibiotic produced by the actinobacterium Streptomyces roseoverticillatus. This compound has garnered attention for its significant biological activities, particularly its antibacterial and antifungal properties. Research has demonstrated its efficacy against various phytopathogenic fungi and bacteria, making it a candidate for agricultural biocontrol applications.

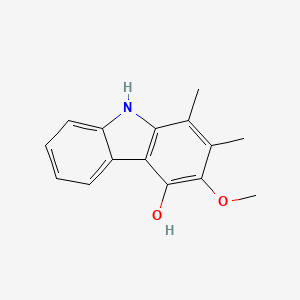

Chemical Structure and Properties

This compound is characterized by its carbazole nucleus, which contributes to its biological activity. The molecular formula of this compound is . This structure is essential for its interaction with microbial targets.

Antibacterial Activity

This compound exhibits notable antibacterial activity, particularly against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice. Studies have shown that this compound has a minimum inhibitory concentration (MIC) of 8 μg/mL against Xoo . The mechanism of action involves:

- Membrane Disruption : this compound alters the cell membrane composition of Xoo, leading to structural deformation and increased hydrophobicity .

- Metabolic Inhibition : It reduces the activity of key metabolic enzymes such as malate dehydrogenase (MDH) and suppresses protein expression within the bacterial cells .

Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrates antifungal activity. It has been reported to inhibit the growth of various phytopathogenic fungi, including those causing significant agricultural losses . The compound's effectiveness against fungi is attributed to its ability to interfere with fungal cell wall synthesis and integrity.

Case Studies

- Greenhouse Trials : In greenhouse experiments, foliar applications of fermentation broth containing this compound significantly reduced symptoms of bacterial leaf blight in rice plants inoculated with Xoo. This indicates its potential as a biocontrol agent in agricultural settings .

- Biofilm Formation : this compound was found to significantly inhibit biofilm formation in Xoo, which is crucial for bacterial virulence and resistance to environmental stresses. Quantitative assays showed that treatment with this compound led to a marked decrease in biofilm biomass compared to untreated controls .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antibacterial Activity | Antifungal Activity | MIC (µg/mL) | Notes |

|---|---|---|---|---|

| This compound | Yes | Yes | 8 | Effective against Xoo and various fungi |

| Carbazomycin A | Moderate | Moderate | 16 | Less potent than this compound |

| Murrayaquinone A | Yes | Limited | 10 | Similar structure; different activity profile |

特性

IUPAC Name |

3-methoxy-1,2-dimethyl-9H-carbazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-8-9(2)15(18-3)14(17)12-10-6-4-5-7-11(10)16-13(8)12/h4-7,16-17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMFXFPFPDTBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1NC3=CC=CC=C32)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226110 | |

| Record name | Carbazomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75139-38-7 | |

| Record name | Carbazomycin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75139-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbazomycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075139387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。